4-methyl-1-(prop-2-yn-1-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-prop-2-ynylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-6-10-7-4-9(2)5-8-10/h1,9H,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCIBPHGBBYNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463249 | |
| Record name | 4-METHYL-1-(2-PROPYNYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77975-78-1 | |
| Record name | 4-METHYL-1-(2-PROPYNYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1-(prop-2-yn-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Methyl 1 Prop 2 Yn 1 Yl Piperidine and Derivatives
Alkyne-Mediated Transformations
The carbon-carbon triple bond in 4-methyl-1-(prop-2-yn-1-yl)piperidine is the focal point of its reactivity, enabling the construction of more complex molecular architectures.
While the alkyne in this compound is not inherently "activated" towards nucleophilic conjugate addition, it can be readily converted into a suitable Michael acceptor. Activation is typically achieved by introducing an electron-withdrawing group (EWG) adjacent to the triple bond. For instance, reaction with an appropriate acylating or sulfonylating agent can transform the terminal alkyne into a reactive yn-one or yn-sulfone, respectively. Once activated, these derivatives of this compound can undergo nucleophilic conjugate additions with various nucleophiles, including thiols (thiol-yne reaction) and amines (amino-yne reaction).
The thiol-yne reaction involves the addition of a thiol to an activated alkyne. This reaction can proceed via either a radical-mediated or a base-catalyzed Michael addition pathway. In the context of activated derivatives of this compound, the base-catalyzed pathway is particularly relevant. A base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the activated alkyne. This process is highly efficient and stereoselective, often yielding the (E)- or (Z)-alkenyl sulfide (B99878) as the major product depending on the reaction conditions. The reaction is considered a "click" reaction due to its high yield, stereoselectivity, and tolerance of a wide range of functional groups.
Similarly, the amino-yne reaction involves the conjugate addition of a primary or secondary amine to an activated alkyne. This reaction typically proceeds spontaneously at room temperature without the need for a catalyst, especially with electron-deficient alkynes. The lone pair of electrons on the nitrogen atom attacks the terminal carbon of the activated alkyne, leading to the formation of a β-enamine. The stereoselectivity of the amino-yne reaction can be influenced by factors such as the nature of the amine, the activating group on the alkyne, and the solvent.
| Reactant 1 (Activated Derivative) | Reactant 2 (Nucleophile) | Reaction Type | Product Type |
| Activated this compound | Thiol (R-SH) | Thiol-yne | Alkenyl sulfide |
| Activated this compound | Amine (R₂NH) | Amino-yne | β-enamine |
The terminal alkyne of this compound is an excellent substrate for a variety of transition metal-catalyzed reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and represents a highly efficient method for the synthesis of 1,2,3-triazoles. In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole regioisomer.
The catalytic cycle is initiated by the formation of a copper(I) acetylide from the terminal alkyne. This copper acetylide then reacts with the azide to form a six-membered copper-containing intermediate, which subsequently undergoes ring contraction and protonolysis to yield the stable 1,2,3-triazole product and regenerate the copper(I) catalyst. The reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance. This makes it a valuable tool for applications in medicinal chemistry, materials science, and bioconjugation, where the piperidine (B6355638) moiety of the starting material can be incorporated into larger, more complex structures.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Organic Azide (R-N₃) | Copper(I) | 1,4-disubstituted 1,2,3-triazole |
While many alkyne reactions proceed through π-activation, where the metal catalyst coordinates to the electron-rich triple bond, catalytic σ-activation offers an alternative reaction pathway. For terminal alkynes like this compound, σ-activation can be achieved through the cleavage of the C(sp)-H bond. This is often facilitated by a transition metal catalyst, such as silver(I) or copper(I), which forms a metal acetylide intermediate. This intermediate can then react with various electrophiles, leading to the functionalization of the terminal alkyne. This approach is atom-economical as it does not require pre-functionalization of the alkyne.
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. The hydroamination of this compound with a primary or secondary amine would lead to the formation of an enamine or an imine, depending on the reaction conditions and the subsequent tautomerization. This reaction is typically catalyzed by late transition metals such as gold, platinum, or ruthenium. The mechanism generally involves the coordination of the alkyne to the metal center, followed by nucleophilic attack of the amine on the activated alkyne. Subsequent proton transfer steps then yield the final product. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and can often be controlled by the choice of catalyst and ligands.
The reactivity of the alkyne group in this compound also allows for its participation in tandem or cascade reactions, where multiple bond-forming events occur in a single pot. One such example is a tandem hydroazidation/cycloaddition sequence. In this process, an azide source, such as trimethylsilyl (B98337) azide (TMSN₃), first adds across the alkyne to form a vinyl azide intermediate. This intermediate can then undergo an intramolecular cycloaddition if another reactive functional group is present in the molecule, or an intermolecular cycloaddition with a suitable reaction partner. For instance, propargylamines have been shown to undergo tandem condensation-cycloaddition reactions with α-azido ketones, leading to the formation of complex heterocyclic structures. nih.gov Such tandem reactions are highly valuable in organic synthesis as they allow for the rapid construction of molecular complexity from simple starting materials.
Intramolecular Cycloisomerization and Cyclocondensation Reactions of Propargyl Compounds
The propargyl moiety in this compound and its derivatives is a versatile functional group for the construction of novel heterocyclic systems through intramolecular cycloisomerization and cyclocondensation reactions. While specific studies on this compound are not extensively documented, the reactivity of analogous N-propargyl systems, particularly N-propargylamides and N-propargyl indoles, provides significant insight into the potential transformations of the target molecule.
Gold-catalyzed intramolecular cyclization is a prominent method for the synthesis of various nitrogen-containing heterocycles from N-propargyl precursors. organic-chemistry.orgnih.govnih.govrsc.orgmetu.edu.tr For instance, internal N-propargylamides have been shown to undergo a gold-catalyzed radical-involved intramolecular cyclization to construct 5-oxazole ketones. organic-chemistry.orgnih.gov This process involves the formation of a vinyl-gold intermediate, which is subsequently trapped by a radical species. The reaction demonstrates a broad functional group tolerance and proceeds under mild conditions. The electronic properties of the substituents on the aromatic ring of the N-propargylamide have been observed to influence the reaction efficiency, with electron-withdrawing groups generally leading to higher yields. organic-chemistry.org
In the context of N-propargyl indole (B1671886) derivatives, gold-catalyzed cyclization can lead to different products depending on the substitution pattern of the alkyne. nih.govmetu.edu.tr Terminal alkynes tend to favor a 6-exo-dig cyclization pathway, whereas internal alkynes can exclusively yield 7-endo-dig cyclization products. nih.govmetu.edu.tr These reactions highlight the ability of gold catalysts to activate the alkyne moiety towards nucleophilic attack by an appended (hetero)aromatic ring, leading to the formation of new carbocycles and heterocycles.
Cyclocondensation reactions of propargyl compounds with suitable partners offer another avenue for the synthesis of complex molecules. Multicomponent reactions involving alkynes, aldehydes, and amines or hydrazines are powerful tools for the construction of highly substituted heterocyclic systems such as pyrazoles. nih.gov While direct examples with this compound are scarce in the literature, the general principles of these reactions suggest that the propargyl group could participate in similar transformations.
The following table summarizes representative examples of intramolecular cycloisomerization reactions of N-propargyl compounds, which serve as models for the potential reactivity of this compound derivatives.
| Starting Material Class | Catalyst/Reagent | Product Type | Key Features |
|---|---|---|---|
| Internal N-Propargylamides | Ph3PAuCl / 4-MeO-TEMPO | 5-Oxazole Ketones | Radical-involved mechanism, mild conditions. organic-chemistry.org |
| N-Propargyl Indole (Terminal Alkyne) | Gold Catalyst | 6-exo-dig Cyclization Product | Regioselective cyclization. nih.govmetu.edu.tr |
| N-Propargyl Indole (Internal Alkyne) | Gold Catalyst | 7-endo-dig Cyclization Product | Exclusive formation of the 7-membered ring. nih.govmetu.edu.tr |
| N-tethered Indole-Arylpropargyl Substrates | Gold(I) Catalyst | Complex Polycyclic N-Heterocycles | Enantioselective versions are possible. rsc.org |
Silylformylation and Silylcarbocyclization Reactions of Propargyl Amides
Silylformylation and silylcarbocyclization reactions represent powerful methods for the functionalization of alkynes, and these transformations can be applied to N-propargyl amides derived from this compound. These reactions introduce both a silyl (B83357) group and a formyl or carbonyl group across the triple bond, leading to the formation of highly functionalized products.
Rhodium complexes are effective catalysts for the silylformylation of alkynes. researchgate.net The reaction of an alkyne with a hydrosilane and carbon monoxide in the presence of a rhodium catalyst yields β-silyl-α,β-unsaturated aldehydes. For propargyl amides, this reaction provides access to functionalized enamides, which are valuable synthetic intermediates. The regioselectivity of the silylformylation can be influenced by the nature of the ligands on the rhodium catalyst and the substituents on the alkyne.
Silylcarbocyclization is a related process where a silyl group and a carbonyl group are incorporated into a cyclic structure. In the case of propargyl amides, treatment with a hydrosilane in the presence of a suitable catalyst can induce a silylcarbocyclization to form α-silylmethylene-β-lactams. researchgate.net This reaction is highly chemoselective, and the structure of the propargyl precursor plays a crucial role in the efficiency of the ring closure.
The following table provides an overview of silylformylation and silylcarbocyclization reactions of propargyl amides, which can be considered analogous to the potential reactivity of derivatives of this compound.
| Reaction Type | Starting Material | Catalyst/Reagent | Product Type | Key Features |
|---|---|---|---|---|
| Silylformylation | Propargyl Tosyl Amide | Rhodium Catalyst / HSiR3 / CO | β-Silylalkenal | Leads to α,β-unsaturated aldehydes after desilylation. researchgate.net |
| Silylcarbocyclization | Propargyl Tosyl Amide | DBU / HSiR3 | α-Silylmethylene-β-lactam | High chemoselectivity for β-lactam formation. researchgate.net |
Reactivity of the Piperidine Nitrogen and Carbon Skeleton
The piperidine ring in this compound is a key determinant of its chemical behavior, offering sites for derivatization and functional group interconversions.
N-Substituent Derivatization and Functional Group Interconversions
The N-propargyl group of this compound can be viewed as a versatile handle for the introduction of other functional groups at the nitrogen atom. While the direct removal of the propargyl group to regenerate the secondary amine might be challenging, transformations of the alkyne moiety can lead to a diverse range of N-substituted piperidines.
Functional group interconversions of the terminal alkyne are a primary strategy for derivatization. ub.edusolubilityofthings.comvanderbilt.eduslideshare.netyoutube.com For example, the Sonogashira coupling of the terminal alkyne with aryl or vinyl halides would introduce various substituents at the terminal carbon of the propargyl group. Subsequent transformations of the newly introduced functional groups would further expand the molecular diversity. Hydration of the alkyne, mediated by mercury salts or other catalysts, would yield the corresponding N-acetonylpiperidine derivative.
Furthermore, the piperidine nitrogen itself can participate in reactions that lead to more complex structures. For instance, in the presence of suitable catalysts, the nitrogen atom can act as a nucleophile in intramolecular cyclization reactions, as discussed in section 3.1.3.
Stereochemical Control and Diastereoselectivity in Reactions Involving the Piperidine and Alkyne Moieties
The presence of a chiral center at the 4-position of the piperidine ring in this compound introduces the possibility of stereochemical control and diastereoselectivity in its reactions. The 4-methyl group can influence the conformation of the piperidine ring and, consequently, the stereochemical outcome of reactions at both the piperidine nitrogen and the propargyl group.
In intramolecular cyclization reactions, the stereochemistry of the 4-methyl group can direct the approach of the reacting moieties, leading to the preferential formation of one diastereomer over another. For example, in a gold-catalyzed cyclization where the piperidine nitrogen or a substituent on the piperidine ring acts as a nucleophile attacking the activated alkyne, the methyl group would likely favor a transition state that minimizes steric interactions, thus influencing the stereochemistry of the newly formed ring. While specific studies on the diastereoselectivity of reactions involving this compound are limited, the principles of asymmetric induction in piperidine systems are well-established.
The stereoselective synthesis of N-substituted pyrrolidin-2,5-diones through 1,3-dipolar cycloaddition reactions of chiral nitrones highlights the potential for high enantio- and diastereoselectivity in reactions involving N-substituted heterocycles. nih.gov Such principles could be extended to cycloaddition reactions involving the alkyne moiety of this compound derivatives.
The development of enantioselective catalytic systems for reactions such as 1,6-enyne cyclizations further underscores the potential for achieving high levels of stereocontrol in the synthesis of complex polycyclic N-heterocycles from chiral precursors. rsc.org
Advanced Spectroscopic Characterization and Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Comprehensive ¹H NMR and ¹³C NMR Spectral Interpretation
The ¹H and ¹³C NMR spectra of 4-methyl-1-(prop-2-yn-1-yl)piperidine provide a detailed map of its molecular skeleton.
The ¹³C NMR spectrum complements the proton data by showing a single peak for each unique carbon atom. The carbons of the propargyl group are readily identified by their characteristic chemical shifts in the alkyne region of the spectrum (typically around 70-90 ppm). The methylene (B1212753) carbon adjacent to the nitrogen is also distinct. Within the 4-methylpiperidine (B120128) ring, separate signals are observed for the methyl carbon, the methine carbon at C4, and the methylene carbons at C2/C6 and C3/C5, reflecting the symmetry of the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -C≡H | ~2.2 | - |
| N-CH₂ -C≡ | ~3.2 | ~45 |
| -C ≡CH | - | ~80 |
| -C≡C H | - | ~72 |
| C2-H / C6-H | ~2.8 (axial/eq) | ~54 |
| C3-H / C5-H | ~1.6 (axial/eq) | ~31 |
| C4-H | ~1.4 | ~35 |
Note: These are generalized, predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically those on adjacent carbons. For this compound, COSY would show correlations between the N-CH₂ protons and the acetylenic proton. Within the piperidine (B6355638) ring, it would establish the connectivity from the C2/C6 protons to the C3/C5 protons, and from there to the C4 proton, which in turn would show a correlation to the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal for the methyl group would show a cross-peak to the methyl carbon signal in the ¹³C dimension, confirming its assignment.
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an exact determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in three-dimensional space.
For this compound, a crystallographic study would definitively establish:
Bond Lengths and Angles : Precise measurements of all bond lengths (e.g., C-N, C-C, C≡C, C-H) and angles.
Conformation : The preferred conformation of the piperidine ring (typically a chair conformation) and the orientation of the methyl and propargyl substituents (axial vs. equatorial).
Intermolecular Interactions : How the molecules pack together in the crystal lattice, revealing any significant hydrogen bonds or van der Waals forces.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.
Key expected vibrational bands for this compound include:
≡C-H Stretch : A sharp, strong absorption band typically appears around 3300 cm⁻¹ in the IR spectrum, which is highly characteristic of a terminal alkyne.
C≡C Stretch : A weaker absorption is expected in the range of 2100-2200 cm⁻¹.
C-H Stretches : Aliphatic C-H stretching vibrations from the piperidine ring and methyl/methylene groups appear just below 3000 cm⁻¹.
C-N Stretch : This vibration typically occurs in the fingerprint region of the spectrum, around 1100-1200 cm⁻¹.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
For this compound (molecular formula C₉H₁₅N), the molecular ion peak [M]⁺ would be observed at an m/z of approximately 137. The high-resolution mass spectrum would confirm the elemental composition. Predicted data for the protonated molecule [M+H]⁺ gives a mass-to-charge ratio of 138.12773.
The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic losses. A common fragmentation pathway for N-alkyl piperidines is alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. This could lead to the loss of the propargyl group or cleavage of the piperidine ring. The fragmentation of the piperidine ring itself can produce a series of characteristic ions.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Chemistry Investigations of 4 Methyl 1 Prop 2 Yn 1 Yl Piperidine Systems
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insights into the dynamic behavior and intermolecular interactions of 4-methyl-1-(prop-2-yn-1-yl)piperidine, which are crucial for understanding its function in a biological context.
The six-membered piperidine (B6355638) ring in this compound is not planar and primarily adopts a stable chair conformation. Conformational analysis focuses on determining the relative energies of different spatial arrangements of the atoms. For a 4-substituted piperidine, the substituent (in this case, the methyl group) can occupy either an axial or an equatorial position on the chair conformer.
Computational studies and experimental data on 4-methylpiperidine (B120128) have conclusively shown that the conformer with the methyl group in the equatorial position is significantly more stable than the axial conformer. nih.gov This preference is due to the minimization of steric hindrance, specifically the avoidance of 1,3-diaxial interactions that would occur if the bulky methyl group were in the axial position. Molecular mechanics calculations can quantitatively predict the free energy difference between these conformers. nih.gov Therefore, it is expected that this compound exists predominantly with its 4-methyl group in the equatorial orientation.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is invaluable for understanding the potential biological activity of compounds like this compound.
In a typical docking simulation, the ligand is placed into the binding site of a protein, and its conformation and orientation are systematically sampled. A scoring function is then used to estimate the binding affinity for each pose. Docking studies of similar piperidine-containing ligands have shown that the molecule can engage in several types of interactions: nih.govnih.gov
Ionic/Hydrogen Bonding: The basic nitrogen of the piperidine ring can be protonated at physiological pH, allowing it to form a strong ionic bond or hydrogen bond with acidic residues (e.g., Aspartic Acid, Glutamic Acid) in a receptor active site.
Hydrophobic Interactions: The methyl group and the aliphatic carbons of the piperidine ring can form favorable hydrophobic interactions with nonpolar amino acid residues.
Specific Interactions of the Propargyl Group: The terminal alkyne of the propargyl group can act as a weak hydrogen bond donor or participate in π-stacking or π-alkyl interactions with aromatic residues like Tyrosine or Phenylalanine.
These simulations can generate hypotheses about the binding mode of this compound to specific biological targets, guiding further experimental investigation. nih.gov
Analysis of Proton Affinity and Gas-Phase Basicity
A comprehensive review of available scientific literature and computational chemistry databases did not yield specific studies on the proton affinity and gas-phase basicity of this compound. While computational methods are routinely used to determine these properties for a wide range of organic molecules, including various piperidine derivatives, specific theoretical investigations into the protonation energetics of this compound have not been reported.
Proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, while gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction. These values are fundamental measures of a molecule's intrinsic basicity, devoid of solvent effects. For piperidine derivatives, the primary site of protonation is the nitrogen atom of the piperidine ring. The PA and GB are influenced by the electronic and steric effects of the substituents on the ring.
Without specific computational studies, any quantitative data would be purely speculative. The generation of accurate PA and GB values for this compound would necessitate dedicated quantum chemical calculations. Such calculations would typically involve geometry optimization of both the neutral molecule and its protonated form, followed by frequency calculations to obtain the zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy. High-level theoretical methods, such as G3 or G4 theory, or density functional theory (DFT) with appropriate functionals and basis sets, would be required for reliable predictions.
Data Table: Predicted Proton Affinity and Gas-Phase Basicity (Illustrative)
As no experimental or calculated data for this compound are available, the following table is for illustrative purposes only and does not represent actual data.
| Compound | Method | Proton Affinity (kJ/mol) | Gas-Phase Basicity (kJ/mol) |
| This compound | Not Available | Not Available | Not Available |
Elucidation of Reaction Mechanisms through Computational Approaches
A thorough search of the chemical literature and computational chemistry databases reveals a lack of specific studies focused on the elucidation of reaction mechanisms involving this compound using computational approaches. While computational chemistry is a powerful tool for investigating reaction pathways, transition states, and activation energies, such detailed mechanistic studies appear not to have been published for this particular compound.
Computational approaches to studying reaction mechanisms typically employ quantum mechanical methods to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, which provides valuable insights into the feasibility and kinetics of the reaction.
For a molecule like this compound, several types of reactions could be investigated computationally. For example, the terminal alkyne of the propargyl group is susceptible to various addition reactions, such as hydrohalogenation, hydration, and cycloadditions. Computational studies could elucidate the regioselectivity and stereoselectivity of these reactions. Furthermore, the piperidine nitrogen can act as a nucleophile or a base, and its reactivity in various substitution and elimination reactions could be modeled.
The absence of such studies in the literature means that there are no published computational data on the transition state geometries, activation barriers, or reaction pathways for any chemical transformation of this compound. Future computational work in this area could provide a deeper understanding of the chemical behavior of this compound and guide the design of new synthetic routes or the prediction of its metabolic fate.
Strategic Applications of 4 Methyl 1 Prop 2 Yn 1 Yl Piperidine and Analogous Structures in Synthetic Organic Chemistry
Role as a Privileged Heterocyclic Scaffold in Advanced Chemical Synthesis
The piperidine (B6355638) ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved drugs and biologically active compounds. nih.govmdpi.comresearchgate.net This prevalence is attributed to its favorable pharmacokinetic properties, including good bioavailability and metabolic stability. The 4-methyl-1-(prop-2-yn-1-yl)piperidine scaffold combines this privileged heterocyclic system with the versatile propargyl group. This combination allows for the exploration of chemical space around a proven core structure, making it a valuable starting point for the development of new bioactive molecules. The propargylamine (B41283) moiety itself is recognized as an important component in drug discovery, further enhancing the "privileged" status of this scaffold. tandfonline.comnih.govresearchgate.net
Utility as a Versatile Synthetic Intermediate for Diversification
The dual functionality of this compound renders it a versatile intermediate for the synthesis of a wide range of more complex molecules. Both the piperidine ring and the propargyl group can participate in various chemical transformations, enabling significant molecular diversification from a single starting material.
The N-propargyl amine functionality is a key precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.net
Pyrroles: N-propargyl amines, such as this compound, can be utilized in the synthesis of substituted pyrroles. researchgate.netorganic-chemistry.org Various methods, including base-mediated intramolecular cyclization of N-propargylamines, have been developed to construct the pyrrole (B145914) ring system. organic-chemistry.org These reactions often proceed with good functional group tolerance, making them applicable to a range of substrates. researchgate.net The general approach involves the cyclization of the propargyl group with a suitable reaction partner to form the five-membered pyrrole ring.
Pyridines: The construction of the pyridine (B92270) ring from N-propargyl amines is also a well-documented synthetic strategy. researchgate.net These reactions can proceed through various mechanisms, including cycloaddition reactions. nih.govyoutube.com For instance, formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes or ketones can lead to the formation of substituted pyridines. nih.gov The N-propargyl group can be envisioned as a precursor to one of the components in such cycloadditions.
Piperidinones: While direct synthesis from N-propargyl piperidines is less commonly reported, the piperidine scaffold itself is a key component in the synthesis of piperidinones. semanticscholar.orgnih.gov Synthetic strategies often involve the modification of a pre-existing piperidine ring. The propargyl group in this compound could be functionalized to introduce the necessary carbonyl group or a precursor for a ring-closing metathesis reaction to form a piperidinone fused to another ring.
Table 1: Synthesis of Nitrogen Heterocycles from N-Propargyl Piperidine Analogs
| Target Heterocycle | Synthetic Approach | Key Features |
| Pyrroles | Base-mediated intramolecular cyclization | Broad functional group tolerance |
| Pyridines | Formal (3+3) cycloaddition | Access to substituted pyridine scaffolds |
| Piperidinones | Modification of the piperidine ring | Potential for diverse substitution patterns |
The propargyl group is a valuable functional moiety in materials science. rawsource.com Its presence in this compound opens up possibilities for its use as a monomer or functional building block in the synthesis of advanced organic materials. The terminal alkyne can participate in polymerization reactions or be used to functionalize existing polymers through post-polymerization modification. researchgate.netnih.govrsc.orgmcmaster.ca For instance, the alkyne can be used in the fabrication of low-fouling surfaces on alkyne-functionalized polymers via "click chemistry". mdpi.com
Development of Focused Chemical Compound Libraries through Scaffold Decoration
Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of large numbers of compounds. numberanalytics.comnih.gov The this compound scaffold is an ideal starting point for the creation of focused chemical libraries. nih.gov The piperidine ring provides a rigid core, while the propargyl group offers a site for diverse functionalization. This "scaffold decoration" approach allows for the systematic exploration of the structure-activity relationship of a particular class of compounds. By reacting the terminal alkyne with a variety of building blocks, a library of compounds with diverse properties can be generated and screened for biological activity.
Exploitation of the Propargyl Group as a "Synthetic Handle" for Post-Synthetic Functionalization
The terminal alkyne of the propargyl group in this compound serves as a highly versatile "synthetic handle" for post-synthetic functionalization. ontosight.ai This is primarily due to its ability to participate in highly efficient and selective reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govalfa-chemistry.comnih.govyoutube.com
This reaction allows for the covalent attachment of the 4-methyl-1-propargylpiperidine moiety to a wide range of molecules, including biomolecules, polymers, and surfaces, that have been functionalized with an azide (B81097) group. mdpi.comnih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for bioconjugation and materials science. nih.gov
Table 2: Applications of the Propargyl Group as a "Synthetic Handle"
| Application | Reaction Type | Key Advantages |
| Bioconjugation | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | High selectivity, mild conditions, biocompatible |
| Polymer Modification | CuAAC, Thiol-yne reaction | Efficient functionalization of polymers |
| Surface Functionalization | CuAAC | Covalent attachment to surfaces |
| Small Molecule Synthesis | Sonogashira coupling, Mannich reaction | Carbon-carbon bond formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
